molecular formula C18H21ClN6O3S B2803537 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide CAS No. 1171573-86-6

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide

货号: B2803537
CAS 编号: 1171573-86-6
分子量: 436.92
InChI 键: DSUOJCWMQCBVPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide is a chemical compound of significant interest in early-stage pharmacological research, particularly in the exploration of novel small-molecule therapies. This synthetic molecule features a hybrid structure combining a pyrimidine core, a 3,5-dimethylpyrazole moiety, and a 3-chloro-4-methoxybenzenesulfonamide group. This specific architectural motif is characteristic of compounds designed to modulate key biological pathways . Researchers are particularly interested in such chimeric molecules for their potential to interact with and inhibit specific enzyme targets involved in cellular signaling. The structural analogy to compounds documented in patent literature, such as those involving pyrimidine derivatives with substituted pyrazole attachments, suggests its potential application in immuno-oncology and autoimmune disease research . For instance, similar scaffolds have been investigated for their role in modulating immune cell function, such as T-cell activation, which is a critical pathway in both cancer immunity and autoimmune disorders . The precise mechanism of action for this compound is a subject of ongoing investigation, but its design implies a potential as a protein kinase inhibitor. Kinases are frequent targets in therapeutic research, and compounds with this core structure have been shown to interfere with signal transduction cascades . This reagent is provided strictly For Research Use Only. It is intended for utilization in non-clinical, in vitro laboratory studies to further elucidate biological mechanisms and for hit-to-lead optimization campaigns. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

属性

IUPAC Name

3-chloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O3S/c1-12-8-13(2)25(24-12)18-10-17(21-11-22-18)20-6-7-23-29(26,27)14-4-5-16(28-3)15(19)9-14/h4-5,8-11,23H,6-7H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUOJCWMQCBVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolyl-pyrimidinyl intermediate, followed by the introduction of the chloro group and the methoxybenzenesulfonamide moiety. Common reagents and conditions include:

    Reagents: Chlorinating agents, sulfonamide derivatives, and methoxybenzene derivatives.

    Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

化学反应分析

Types of Reactions

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学研究应用

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals.

作用机制

The mechanism of action of 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

相似化合物的比较

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : Benzenesulfonamide with 3-chloro and 4-methoxy substituents.
  • Linker: Ethylamino group.
  • Heterocycle : Pyrimidine (position 6) fused to 3,5-dimethylpyrazole.
Analog 1 : 4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide (Compound 27, )
  • Core : Pyridinesulfonamide with a carbamoyl-linked 4-chlorophenyl group.
  • Heterocycle : Pyridine (position 4) fused to 4-butyl-3,5-dimethylpyrazole.
  • Key Differences :
    • Replaces benzenesulfonamide with pyridinesulfonamide.
    • Lacks methoxy substituent; instead, features a carbamoyl bridge to chlorophenyl.
    • Pyrazole substituents include a butyl group, enhancing lipophilicity .
Analog 2 : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()
  • Core : Benzenesulfonamide with N-methylation.
  • Heterocycle: Pyrazolo[3,4-d]pyrimidine linked to a chromenone fluorophenyl system.
  • Key Differences: Incorporates a chromenone-fluorophenyl moiety, likely enhancing π-π stacking interactions. Pyrazolo-pyrimidine core replaces pyrimidine-pyrazole in the target compound. Amino group at position 4 of the pyrimidine may alter binding affinity .
Analog 3 : N-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-yl)-2-Chloro-Acetamide Hydrochloride ()
  • Core : Chloroacetamide with benzyl-pyrazole.
  • Key Differences :
    • Lacks sulfonamide and pyrimidine groups.
    • Features a benzyl-protected pyrazole, reducing solubility compared to the target compound .

生物活性

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide (CAS Number: 1171573-86-6) is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21ClN6O3SC_{18}H_{21}ClN_{6}O_{3}S, with a molar mass of approximately 436.9 g/mol. The structure features a chloro group, a methoxybenzenesulfonamide moiety, and a pyrazole-pyrimidine derivative, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole and pyrimidine rings suggests potential interactions with biological systems that may lead to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways within cells.
  • Receptor Modulation : It might interact with G protein-coupled receptors (GPCRs), affecting neurotransmitter release and neuronal signaling.
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against certain pathogens.

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide exhibit varying degrees of antibacterial activity. For instance:

CompoundTarget BacteriaActivity (IC50)
3-chloro-N-(2-(...E. coli200 nM
3-chloro-N-(2-(...S. aureus1.4 μM

These findings suggest that the compound could be effective against Gram-negative and Gram-positive bacteria, although further studies are needed to confirm its efficacy and mechanism of action.

Neuroprotective Effects

A study highlighted the neuroprotective potential of related compounds in promoting neurite outgrowth in neuronal models. This suggests that 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide may also possess neuroprotective properties:

ConcentrationNeurite Outgrowth (%)
10 μM25% increase

Case Studies

  • In Vivo Studies : Animal models have shown that compounds with similar structures can enhance recovery following nerve injuries by promoting cellular repair mechanisms.
  • Toxicology Assessments : Toxicological evaluations indicate that the compound does not adversely affect liver or kidney functions at therapeutic doses, suggesting a favorable safety profile.

常见问题

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves sequential functionalization of the pyrimidine and pyrazole rings, followed by sulfonamide coupling. Key steps include:

  • Nucleophilic substitution to introduce the pyrazole moiety onto the pyrimidine core (60–80°C, DMF solvent, K₂CO₃ as base) .
  • Sulfonylation using 3-chloro-4-methoxybenzenesulfonyl chloride under controlled pH (7–8) to avoid over-sulfonation . Optimization requires monitoring via TLC/HPLC and adjusting reaction time (12–24 hours) and stoichiometry (1.2 equivalents of sulfonyl chloride). Purity is enhanced via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of pyrazole and pyrimidine substitutions (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving challenges like disorder in the ethylamino linker. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 505.12) .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions of biological activity and experimental assay results?

Contradictions may arise from solvation effects or target flexibility. Mitigation strategies include:

  • Molecular dynamics simulations : To account for protein-ligand conformational changes (e.g., 100 ns trajectories in explicit solvent) .
  • Free energy perturbation (FEP) : Quantifies binding affinity differences between predicted and observed activities .
  • Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate interactions .

Q. What strategies resolve contradictions in crystallographic refinement data, particularly with disordered regions or twinning?

  • Twin refinement in SHELXL : Apply TWIN/BASF commands for twinned datasets (e.g., twin law [-1 0 0 / 0 -1 0 / 0 0 -1]) .
  • Occupancy optimization : For disordered ethylamino groups, refine partial occupancies using PART/SUMP constraints .
  • High-resolution data : Collect datasets with redundancy > 4 to improve Rint values (< 0.05) .

Q. How do structural modifications (e.g., chloro/methoxy groups) impact biological target selectivity?

  • Structure-activity relationship (SAR) studies : Compare analogues (e.g., 3-fluoro vs. 3-chloro substituents) using kinase inhibition assays (IC₅₀ values).
  • Electrostatic potential maps : DFT calculations (B3LYP/6-31G*) reveal chloro groups enhance hydrophobic interactions in ATP-binding pockets .
  • Crystal structure overlays : Superimpose with co-crystallized targets (e.g., EGFR kinase) to identify steric clashes from methoxy groups .

Methodological Notes

  • Data contradiction analysis : When biological assays conflict, cross-validate using orthogonal techniques (e.g., Western blotting alongside enzymatic assays) .
  • Synthetic scalability : Pilot-scale reactions (10–50 g) require inert atmospheres (N₂/Ar) to prevent oxidation of the pyrazole ring .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。